{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine
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Overview
Description
N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine is a compound that features prominently in the realm of organic chemistry due to its unique structure and versatile reactivity. This compound is characterized by the presence of benzotriazole groups, which are known for their stability and ability to participate in a variety of chemical reactions. The compound’s structure includes two benzotriazol-1-ylmethyl groups attached to a dimethylethane-1,2-diamine backbone, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
The synthesis of N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of benzotriazole with formaldehyde and N,N-dimethylethane-1,2-diamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzotriazol-1-ylmethyl groups . The reaction conditions often include refluxing the mixture in a suitable solvent, such as tetrahydrofuran (THF), to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine undergoes a variety of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified benzotriazole or diamine moieties .
Scientific Research Applications
N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those containing nitrogen heterocycles . In biology and medicine, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents due to the biological activity of the benzotriazole moiety . Additionally, the compound finds use in the industry as a corrosion inhibitor and UV stabilizer, leveraging the stability and reactivity of the benzotriazole groups .
Mechanism of Action
The mechanism of action of N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine is largely influenced by the benzotriazole groups. These groups can stabilize negative charges and radicals, making the compound effective in various chemical transformations . In biological systems, the benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific derivative and application being studied.
Comparison with Similar Compounds
N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine can be compared to other benzotriazole-containing compounds, such as N,N-bis(benzotriazol-1-ylmethyl)amines and benzotriazole-substituted imidoyl chlorides . These compounds share the common feature of benzotriazole groups, which confer stability and reactivity. N’,N’-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine is unique in its specific structure, which includes a dimethylethane-1,2-diamine backbone, providing distinct reactivity and applications .
Properties
IUPAC Name |
N',N'-bis(benzotriazol-1-ylmethyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-23(2)11-12-24(13-25-17-9-5-3-7-15(17)19-21-25)14-26-18-10-6-4-8-16(18)20-22-26/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLQSRPZALDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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